molecular formula C16H16N2O B12636274 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 922138-97-4

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one

Cat. No.: B12636274
CAS No.: 922138-97-4
M. Wt: 252.31 g/mol
InChI Key: IILQPKWADQVBON-UHFFFAOYSA-N
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Description

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a hexynyl chain

Preparation Methods

The synthesis of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2-one with a hydrazine derivative. One common method includes the diazotization of 2-amino-4-chlorophenol followed by a coupling reaction with naphthol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include other hydrazinylidene derivatives and naphthalene-based molecules. For example:

Properties

CAS No.

922138-97-4

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(hex-1-ynyldiazenyl)naphthalen-2-ol

InChI

InChI=1S/C16H16N2O/c1-2-3-4-7-12-17-18-16-14-9-6-5-8-13(14)10-11-15(16)19/h5-6,8-11,19H,2-4H2,1H3

InChI Key

IILQPKWADQVBON-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CN=NC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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